4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide
Description
4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a fluoropyrimidine moiety linked to a piperidine sulfonamide structure
Properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O3S/c1-15(2)20(17,18)16-5-3-10(4-6-16)19-11-13-7-9(12)8-14-11/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANLUTJLRJCWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=NC=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the fluoropyrimidine core, which can be achieved through the fluorination of pyrimidine derivatives . The piperidine sulfonamide moiety is then introduced via a nucleophilic substitution reaction, where the piperidine ring is functionalized with a sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate or reducing agents like sodium borohydride for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation or reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Materials Science: Its unique chemical structure allows for the exploration of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can inhibit enzymes by mimicking natural substrates, while the sulfonamide group can enhance binding affinity and specificity . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic with a similar sulfonamide group but different core structure.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine.
Fluoropyridines: Compounds with a fluorine atom on a pyridine ring, showing similar reactivity in substitution reactions.
Uniqueness
4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide is unique due to its combination of a fluoropyrimidine and a piperidine sulfonamide, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
